4-Benzoyl-1-(3-diethylamino-propyl)-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one
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Overview
Description
4-BENZOYL-1-[3-(DIETHYLAMINO)PROPYL]-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a benzoyl group, a diethylamino propyl chain, a hydroxy group, and a phenyl group attached to a dihydropyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-1-[3-(DIETHYLAMINO)PROPYL]-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of benzoyl chloride with 3-(diethylamino)propylamine to form an intermediate, which is then cyclized with phenylacetic acid under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and optimized. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-1-[3-(DIETHYLAMINO)PROPYL]-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The diethylamino group can be substituted with other amines or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-BENZOYL-1-[3-(DIETHYLAMINO)PROPYL]-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-BENZOYL-1-[3-(DIETHYLAMINO)PROPYL]-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Diethylaminopropylamine: A simpler compound with a similar diethylamino propyl chain but lacking the benzoyl and phenyl groups.
N-Benzoyl-N′-[3-(diethylamino)propyl]thiourea: Contains a benzoyl group and a diethylamino propyl chain but with a thiourea moiety instead of the pyrrolone ring.
Indole Derivatives: Compounds with similar aromatic structures and potential biological activities.
Uniqueness
4-BENZOYL-1-[3-(DIETHYLAMINO)PROPYL]-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for multiple points of modification, making it a versatile compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C24H28N2O3 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H28N2O3/c1-3-25(4-2)16-11-17-26-21(18-12-7-5-8-13-18)20(23(28)24(26)29)22(27)19-14-9-6-10-15-19/h5-10,12-15,21,27H,3-4,11,16-17H2,1-2H3/b22-20+ |
InChI Key |
HKMXKJBSRLFWSR-LSDHQDQOSA-N |
Isomeric SMILES |
CCN(CC)CCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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